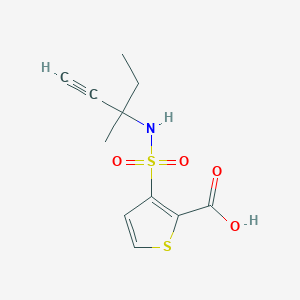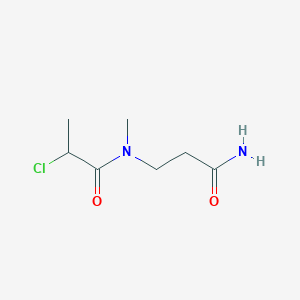![molecular formula C12H16BrN5O B7429356 5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B7429356.png)
5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine, also known as BAY 61-3606, is a selective inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in various diseases such as cancer, fibrosis, and atherosclerosis.
Mecanismo De Acción
5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine 61-3606 is a selective inhibitor of the PDGFR tyrosine kinase, which is involved in the regulation of cell growth and differentiation. By blocking the activity of this enzyme, 5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine 61-3606 inhibits the proliferation of cancer cells and the formation of scar tissue in fibrotic organs. 5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine 61-3606 also has anti-inflammatory effects, which may be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine 61-3606 has been shown to have a number of biochemical and physiological effects. In cancer cells, 5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine 61-3606 inhibits the phosphorylation of PDGFR and downstream signaling molecules such as Akt and ERK, leading to the inhibition of cell proliferation and induction of apoptosis. In fibrotic organs, 5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine 61-3606 inhibits the activation of fibroblasts and the production of extracellular matrix proteins such as collagen. In addition, 5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine 61-3606 has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine 61-3606 has several advantages for lab experiments. It is a selective inhibitor of the PDGFR tyrosine kinase, which makes it a useful tool for studying the role of this enzyme in various diseases. 5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine 61-3606 is also available as a pure compound with a high degree of purity, which makes it easy to use in lab experiments. However, there are also some limitations to using 5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine 61-3606 in lab experiments. It has been shown to have low solubility in water, which may limit its use in some experiments. In addition, the exact mechanism of action of 5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine 61-3606 is not fully understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for the study of 5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine 61-3606. One area of research is the development of new analogs of 5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine 61-3606 with improved pharmacological properties such as increased solubility and potency. Another area of research is the investigation of the role of PDGFR in various diseases and the potential therapeutic applications of PDGFR inhibitors such as 5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine 61-3606. Finally, the use of 5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine 61-3606 in combination with other drugs or therapies may be explored as a potential treatment strategy for various diseases.
Métodos De Síntesis
The synthesis of 5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine 61-3606 involves the reaction of 2,6-dimethyl-4-aminopyrimidine with 4-bromo-1-(2-methoxyethyl)pyrazole in the presence of a base and a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of 5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine 61-3606 as a yellow solid with a purity of over 98%.
Aplicaciones Científicas De Investigación
5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine 61-3606 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the proliferation of cancer cells by blocking the PDGFR signaling pathway, which is involved in tumor growth and angiogenesis. 5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine 61-3606 has also been studied for its potential use in the treatment of fibrosis, a condition characterized by the excessive accumulation of scar tissue in organs such as the liver, lung, and kidney. In addition, 5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine 61-3606 has been shown to have anti-inflammatory effects and may be useful in the treatment of atherosclerosis, a disease characterized by the buildup of plaque in the arteries.
Propiedades
IUPAC Name |
5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN5O/c1-8-11(13)12(16-9(2)15-8)17-10-6-14-18(7-10)4-5-19-3/h6-7H,4-5H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFBUBBLNOKQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NC2=CN(N=C2)CCOC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol](/img/structure/B7429278.png)
![1,1-Dioxo-3-[[(2-phenylpyrimidin-4-yl)amino]methyl]thiolan-3-ol](/img/structure/B7429282.png)
![2-methyl-N-[4-[2-[(4-methylthiophen-2-yl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B7429292.png)
![3-chloro-N-[3-(2-ethoxyethoxymethyl)phenyl]-2-hydroxybenzenesulfonamide](/img/structure/B7429300.png)
![3-[1-(7-Aminopyrido[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B7429307.png)
![3-cyclopropyl-N-(4-methoxy-3-nitrophenyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B7429310.png)

![4-(2-ethoxyethyl)-N-(1-methylpyrazolo[3,4-b]pyridin-4-yl)piperazine-1-carboxamide](/img/structure/B7429338.png)
![Ethyl 5-acetyl-2-[[methyl(2,2,2-trifluoroethyl)carbamoyl]amino]-1,3-thiazole-4-carboxylate](/img/structure/B7429346.png)
![2-(3-Fluorophenoxy)-1-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7429350.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclobutyl)methanone](/img/structure/B7429366.png)

![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclohexyl)methanone](/img/structure/B7429392.png)
![(1-Fluorocyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7429395.png)